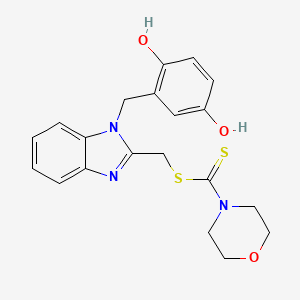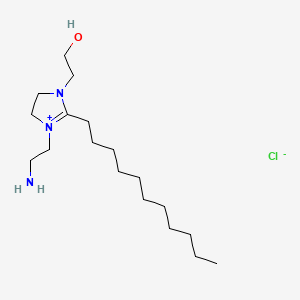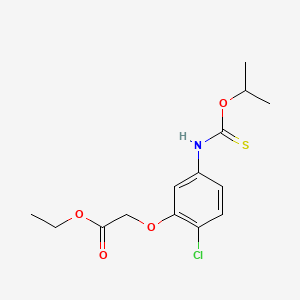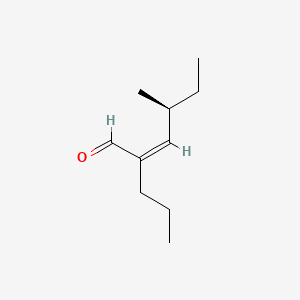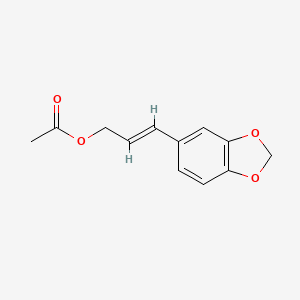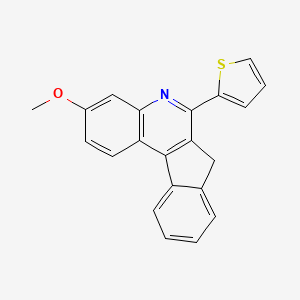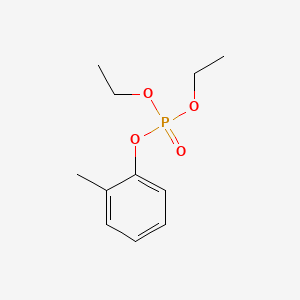
Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate is a complex organic compound known for its unique structural and chemical properties. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry. The tetrachlorozincate anion provides stability to the overall structure, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(diethylamino)-o-toluidine, followed by coupling with 1,2-dimethyl-5-phenyl-1H-pyrazole to form the azo compound.
Formation of the Pyrazolium Salt: The azo compound is then quaternized using an alkylating agent to form the pyrazolium salt.
Formation of the Tetrachlorozincate Complex: Finally, the pyrazolium salt is reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and controlled reaction conditions ensures high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The azo groups in the compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo groups can also be reduced to amines under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: Various oxidized derivatives of the azo compound.
Reduction Products: Corresponding amines.
Substitution Products: Substituted derivatives of the aromatic rings.
科学的研究の応用
Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Used in the manufacture of colored materials and as a pigment in various industrial applications.
作用機序
The mechanism of action of Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate involves its interaction with light and subsequent generation of reactive species. The azo groups absorb light, leading to electronic excitation and the formation of reactive intermediates. These intermediates can interact with molecular targets, leading to various chemical and biological effects.
類似化合物との比較
Similar Compounds
Bis(4-(diethylamino)phenyl)azo derivatives: Similar in structure but may have different substituents on the aromatic rings.
Tetrachlorozincate complexes: Other complexes with different cationic groups.
Uniqueness
Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate is unique due to its specific combination of azo groups and the tetrachlorozincate anion, which imparts distinct chemical and physical properties. Its ability to absorb light and generate reactive species makes it particularly valuable in applications requiring photoreactivity.
特性
CAS番号 |
94277-66-4 |
|---|---|
分子式 |
C44H56Cl4N10Zn |
分子量 |
932.2 g/mol |
IUPAC名 |
4-[(1,2-dimethyl-5-phenylpyrazol-2-ium-3-yl)diazenyl]-N,N-diethyl-3-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C22H28N5.4ClH.Zn/c2*1-6-27(7-2)19-13-14-20(17(3)15-19)23-24-22-16-21(25(4)26(22)5)18-11-9-8-10-12-18;;;;;/h2*8-16H,6-7H2,1-5H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
MRPBOJCWMMBVON-UHFFFAOYSA-J |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N(C(=C2)C3=CC=CC=C3)C)C)C.CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N(C(=C2)C3=CC=CC=C3)C)C)C.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
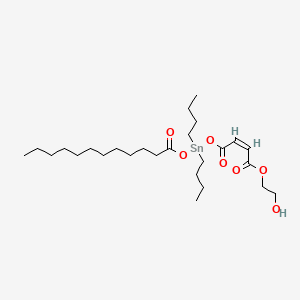
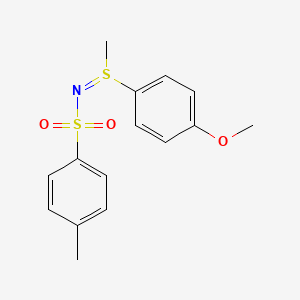
![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
